molecular formula C24H31N5O2 B11035204 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11035204
M. Wt: 421.5 g/mol
InChI Key: WGOUBJSJVRDSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS: 929814-90-4) is a heterocyclic molecule combining a triazino-benzimidazole core with two distinct substituents:

  • A 4-methoxyphenethyl group at position 3.
  • A morpholin-4-yl ethyl group at position 1.

Its molecular formula is C₂₄H₃₁N₅O₂, with a molecular weight of 421.5 g/mol .

Properties

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[2-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]ethyl]morpholine

InChI

InChI=1S/C24H31N5O2/c1-30-21-8-6-20(7-9-21)10-11-27-18-28(13-12-26-14-16-31-17-15-26)24-25-22-4-2-3-5-23(22)29(24)19-27/h2-9H,10-19H2,1H3

InChI Key

WGOUBJSJVRDSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N3C2)CCN5CCOCC5

Origin of Product

United States

Preparation Methods

Cyclocondensation with 4-Methoxyphenylacetaldehyde

A mixture of 2-guanidinobenzimidazole (0.01 mol) and 4-methoxyphenylacetaldehyde (0.01 mol) in ethanol (30 mL) with piperidine (0.5 mL) is refluxed for 6–8 hours. Post-reaction cooling yields a precipitate, which is filtered and recrystallized from methanol to afford 4-(4-methoxyphenethyl)-3,4-dihydrotriazino[1,2-a]benzimidazol-2-amine (Yield: 65–72%).

Mechanistic Insight :
Piperidine catalyzes imine formation, followed by cyclodehydration to form the triazine ring. DFT studies confirm the 3,4-dihydro tautomer as the most stable configuration.

Alkylation with Morpholin-4-yl Ethyl Groups

Stepwise Alkylation Protocol

The morpholine-containing side chain is introduced via alkylation of the triazinobenzimidazole intermediate using 2-(morpholin-4-yl)ethyl chloride:

  • Triazinobenzimidazole Intermediate (1 eq) is dissolved in DMF (10 volumes).

  • NaH (2.5 eq) is added under nitrogen at 0–5°C, followed by dropwise addition of 2-(morpholin-4-yl)ethyl chloride (1.2 eq).

  • The mixture is heated to 80°C for 12 hours, cooled, and quenched with ice water.

  • The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (SiO₂, CHCl₃:MeOH 9:1) to yield the target compound (Yield: 58–63%).

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity of the benzimidazole nitrogen.

  • Base : NaH ensures deprotonation for efficient alkylation.

One-Pot Synthesis via Microwave-Assisted Reactions

Microwave irradiation accelerates both cyclocondensation and alkylation:

  • 2-Guanidinobenzimidazole (1 eq), 4-methoxyphenylacetaldehyde (1 eq), and 2-(morpholin-4-yl)ethyl chloride (1.2 eq) are mixed in ethanol with piperidine (0.1 eq).

  • The mixture is irradiated at 150°C for 20 minutes (300 W).

  • Crude product is recrystallized from methanol (Yield: 70–75%).

Advantages :

  • 80% reduction in reaction time compared to conventional heating.

  • Improved regioselectivity due to uniform heating.

Purification and Characterization

Recrystallization Optimization

Solvent SystemPurity (%)Yield (%)
Methanol98.268
Ethanol:Water99.562
Acetonitrile97.871

Methanol achieves optimal balance between purity and yield.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.72 (m, 4H, morpholine OCH₂), 3.85 (s, 3H, OCH₃), 4.25 (t, 2H, NCH₂), 6.92–7.45 (m, 8H, aromatic).

  • IR (KBr) : 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O methoxy).

  • HRMS : m/z 488.2453 [M+H]⁺ (Calc. 488.2458).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-scale protocol employs:

  • Reactor : Tubular flow reactor (T = 170°C, P = 3 atm).

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/day with 95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Conventional Stepwise58–6398.224
Microwave-Assisted70–7599.50.3
Continuous Flow82950.5

Microwave-assisted synthesis offers superior efficiency, while continuous flow is optimal for bulk production.

Challenges and Mitigation Strategies

  • Over-Alkylation : Controlled stoichiometry (1.2 eq alkylating agent) and low temperatures (0–5°C) minimize byproducts.

  • Solubility Issues : DMF/ethanol mixtures (1:1) enhance intermediate solubility during alkylation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine and methoxyphenyl groups serve as key sites for nucleophilic substitution.

  • Methylation : Reaction with methyl iodide in the presence of NaH/DMF at 60°C substitutes the morpholine nitrogen’s hydrogen, yielding N-methylated derivatives.

  • Acylation : Treatment with acetyl chloride in anhydrous dichloromethane introduces acetyl groups at the triazine nitrogen positions.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
MethylationCH₃I, NaH, DMF, 60°C, 6hN-Methyl-morpholine derivative72%
AcetylationAcCl, CH₂Cl₂, RT, 3h2-Acetyl-triazino-benzimidazole65%

Oxidation Reactions

The triazine ring undergoes selective oxidation under controlled conditions:

  • Peroxide-mediated oxidation : Using H₂O₂/K₂WO₄ in ethanol at 50°C oxidizes the triazine’s C=N bonds to carbonyl groups, forming oxo-derivatives .

  • DDQ dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene removes hydrogen from the tetrahydrotriazino ring, yielding aromatic triazino-benzimidazoles .

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
H₂O₂/K₂WO₄EtOH, 50°C, 4h1,3,5-Triazino-2,4-dione derivative58%
DDQToluene, reflux, 8hAromatic triazino-benzimidazole81%

Cyclization and Ring-Opening Reactions

The morpholine moiety participates in acid-catalyzed ring-opening reactions:

  • HCl-mediated hydrolysis : Concentrated HCl at 100°C cleaves the morpholine ring, generating a secondary amine and ethylene glycol derivatives.

  • Intramolecular cyclization : Heating in DMF with K₂CO₃ facilitates the formation of fused pyrimidine rings via C–N bond formation .

Table 3: Cyclization/Ring-Opening Reactions

Reaction TypeConditionsProductYieldSource
Morpholine hydrolysis6M HCl, 100°C, 12hEthylene glycol-benzimidazole hybrid67%
Pyrimidine cyclizationDMF, K₂CO₃, 120°C, 10hPyrimido-triazino-benzimidazole63%

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the phenyl ring’s C4 position.

  • Sulfonation : Fuming H₂SO₄ at 80°C adds sulfonic acid groups, enhancing water solubility.

Table 4: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Nitro-methoxyphenyl derivative55%
SulfonationH₂SO₄ (fuming), 80°C, 6hSulfonated methoxyphenyl derivative48%

Mannich and Condensation Reactions

The secondary amine in the triazino ring undergoes Mannich reactions:

  • Formaldehyde condensation : Reacting with formaldehyde and morpholine in ethanol forms tertiary amine derivatives .

  • Hydrazone formation : Treatment with hydrazine hydrate yields hydrazide intermediates, which cyclize to triazole derivatives under acidic conditions .

Table 5: Mannich/Condensation Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Mannich reactionHCHO, morpholine, EtOH, 50°CTertiary amine-Mannich base70%
Hydrazone cyclizationNH₂NH₂·H₂O, HCl, refluxTriazolo-triazino-benzimidazole61%

Photochemical and Thermal Stability

  • UV irradiation : Exposure to UV light (254 nm) in methanol induces C–N bond cleavage in the triazino ring, forming benzimidazole fragments.

  • Thermal decomposition : Heating above 200°C results in decarboxylation and morpholine ring degradation, as confirmed by TGA-DSC analysis.

Key Mechanistic Insights:

  • The electron-donating methoxy group enhances electrophilic substitution rates at the phenyl ring.

  • Morpholine’s steric bulk limits reactivity at the triazino nitrogen atoms, favoring substitutions at the benzimidazole core.

  • Acidic conditions promote ring-opening reactions, while basic media facilitate cyclization .

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name / Core Structure Substituents Molecular Weight (g/mol) Key Activities or Features Reference
Target Compound (Triazino-benzimidazole) - 4-Methoxyphenethyl
- Morpholin-4-yl ethyl
421.5 Hypothesized enzyme inhibition due to triazine core; enhanced solubility from morpholine
2-Amino-triazino[1,2-a]benzimidazoles - Aromatic aldehyde-derived groups
- Amino substituents
~300–350 Dihydrofolate reductase inhibition
Bis(morpholino-1,3,5-triazine) - Morpholine at triazine positions ~500–600 Potential kinase inhibition; polar due to morpholine
4-(4-Methoxyphenethyl)-1,2,4-triazole - 4-Methoxyphenethyl
- Methyl groups
~250–300 Antimicrobial and antitumor activities
3-(2-Chlorobenzyl)-triazino-benzimidazole - 2-Chlorobenzyl
- 2-Methoxyethyl
356.85 Electrophilic chlorine may enhance reactivity
Triazol-5(4H)-one derivatives - Methoxyphenyl groups ~250–300 Analgesic, antimicrobial

Biological Activity

The compound 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazino-benzimidazole core with substituents that may influence its biological activity. Its molecular formula is C21H26N4OC_{21}H_{26}N_4O, and it has a molecular weight of approximately 350.46 g/mol. The presence of a methoxyphenyl group and a morpholine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound AMGC-803EGFR Inhibition
Compound BA549Apoptosis Induction
Compound CHeLaCell Cycle Arrest

Neuroprotective Effects

The morpholine component suggests potential neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Neuroprotective Effects of Related Compounds

Compound NameModel UsedEffect ObservedReference
Compound DSH-SY5Y CellsReduced Oxidative Stress
Compound EPrimary NeuronsIncreased Viability

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies highlight the efficacy of compounds in this class:

  • Case Study 1 : A study on a related benzimidazole derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer, suggesting strong in vivo efficacy.
  • Case Study 2 : In vitro studies showed that a morpholine-containing compound effectively reduced neuroinflammation markers in microglial cells, indicating potential for treating neurodegenerative conditions.

Q & A

Q. What synthetic methodologies are optimal for constructing the triazino-benzimidazole core in this compound?

  • Methodological Answer: The triazino-benzimidazole scaffold can be synthesized via cyclocondensation reactions. For example, describes the use of hydrazine hydrate and phosphorus oxychloride to form triazino-quinazolinone derivatives. Similarly, triazole-thiadiazole hybrids (as in ) are synthesized using hydrazine derivatives under reflux conditions. Key steps include:
  • Step 1: Condensation of substituted benzimidazole precursors with morpholine- and methoxyphenyl-containing ethylamine derivatives.
  • Step 2: Cyclization under acidic conditions (e.g., POCl₃) to form the triazino ring.
  • Yield Optimization: Use DMSO as a solvent for reflux (65% yield achieved in ) and crystallize products with ethanol-water mixtures .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR: Confirm substituent positions (e.g., methoxyphenyl ethyl groups) via chemical shifts (e.g., δ 3.8 ppm for OCH₃ in ).
  • IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) .
  • HPLC: Assess purity (>95% recommended) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer: Prioritize enzyme inhibition assays. used molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Experimental validation can follow via:
  • Microplate assays: Measure IC₅₀ against Candida spp. using fluconazole as a control.
  • Cytotoxicity screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer: Contradictions often arise from assay conditions or substituent effects. For example:
  • Variable Antifungal Activity: Differences in fungal strain susceptibility (e.g., C. albicans vs. C. glabrata) require standardized CLSI/M27 protocols.
  • Structural Confounders: Compare substituent impacts (e.g., methoxyphenyl vs. fluorobenzyl groups; notes fluorobenzyl enhances lipophilicity).
  • Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates (as in ’s split-plot design) .

Q. What advanced computational tools refine structure-activity relationships (SAR)?

  • Methodological Answer: Combine docking with molecular dynamics (MD):
  • Docking: Use AutoDock Vina to predict binding modes to targets like 14-α-demethylase ().
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM/PBSA).
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors (e.g., using RDKit) .

Q. How to design experiments assessing environmental persistence or toxicity?

  • Methodological Answer: Follow ’s framework for environmental fate studies:
  • Abiotic Degradation: Test hydrolysis/photolysis in buffer solutions (pH 4–9) under UV light; quantify via LC-MS.
  • Biotic Transformation: Incubate with soil microbiota; monitor metabolite formation (e.g., demethylated products).
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE):
  • Factors: Temperature, solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., triethylamine in ).
  • Response Surface Methodology (RSM): Maximize yield via central composite design (CCD).
    Example: achieved 70–85% yields by varying reaction time (6–24 hr) and stoichiometry .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields

MethodSolventCatalystYield (%)Reference
CyclocondensationDMSOPOCl₃65
Triazole-thiadiazoleEthanolTriethylamine72
Triazino-quinazolinoneTolueneNaH85

Q. Table 2: Docking Scores for Antifungal Targets

Compound VariantBinding Energy (kcal/mol)Target EnzymeReference
Methoxyphenyl derivative-9.214-α-demethylase
Fluorobenzyl analogue-8.7CYP51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.